- Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis, Bioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1260-1264

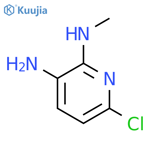

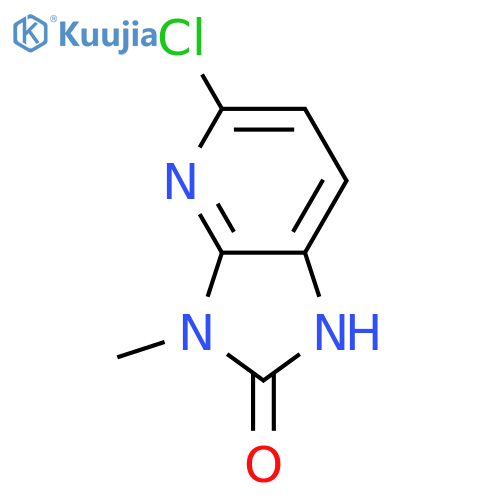

Cas no 89660-20-8 (5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one)

5-クロロ-3-メチル-1H-イミダゾ[4,5-b]ピリジン-2(3H)-オンは、複素環式化合物の一種であり、医薬品中間体や有機合成化学において重要な役割を果たす。この化合物は、イミダゾピリジン骨格を有し、5位の塩素原子と3位のメチル基が特徴的である。高い反応性と選択性を示すため、医薬品開発におけるキー中間体として利用される。特に、神経疾患や炎症関連疾患の治療薬合成において有用性が報告されている。結晶性が良好で取り扱いやすく、安定性に優れるため、工業的プロセスへの適応性も高い。分子構造の修飾が容易な点も、創薬研究における利点である。

89660-20-8 structure

商品名:5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one

CAS番号:89660-20-8

MF:C7H6ClN3O

メガワット:183.595039844513

MDL:MFCD11559079

CID:712181

PubChem ID:55269061

5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one 化学的及び物理的性質

名前と識別子

-

- 5-chloro-1,3-dihydro-3-methyl-2H-Imidazo[4,5-b]pyridin-2-one

- 2H-Imidazo[4,5-b]pyridin-2-one, 5-chloro- 1,3-dihydro-3-methyl-

- 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one

- 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

- 5-chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

- 2H-Imidazo[4,5-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-methyl-

- 2H-Imidazo[4,5-b]pyridin-2-one,5-chloro-1,3-dihydro-3-methyl-

- UZWLAZJZNOJQAJ-UHFFFAOYSA-N

- SY036671

- 5-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-

- 5-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-b]pyridin-2-one (ACI)

- 89660-20-8

- GS3928

- AS-43544

- SCHEMBL5329685

- MFCD11559079

- DTXSID10717213

- AKOS006316544

- 5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one

-

- MDL: MFCD11559079

- インチ: 1S/C7H6ClN3O/c1-11-6-4(9-7(11)12)2-3-5(8)10-6/h2-3H,1H3,(H,9,12)

- InChIKey: UZWLAZJZNOJQAJ-UHFFFAOYSA-N

- ほほえんだ: O=C1N(C)C2C(=CC=C(N=2)Cl)N1

計算された属性

- せいみつぶんしりょう: 183.0199395g/mol

- どういたいしつりょう: 183.0199395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 45.2

- 疎水性パラメータ計算基準値(XlogP): 1

5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04885-5g |

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |

89660-20-8 | 95% | 5g |

¥8779.0 | 2023-09-05 | |

| Chemenu | CM269694-5g |

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |

89660-20-8 | 95% | 5g |

$701 | 2021-08-18 | |

| Apollo Scientific | OR471474-5g |

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |

89660-20-8 | 5g |

£1106.00 | 2023-09-01 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04885-1g |

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |

89660-20-8 | 95% | 1g |

¥3679.0 | 2023-09-05 | |

| Apollo Scientific | OR471474-250mg |

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |

89660-20-8 | 250mg |

£205.00 | 2023-09-01 | ||

| Chemenu | CM269694-250mg |

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |

89660-20-8 | 95%+ | 250mg |

$172 | 2024-07-21 | |

| Chemenu | CM269694-1g |

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |

89660-20-8 | 95%+ | 1g |

$364 | 2024-07-21 | |

| eNovation Chemicals LLC | D695413-5g |

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |

89660-20-8 | 95% | 5g |

$825 | 2024-07-20 | |

| Alichem | A029195321-5g |

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |

89660-20-8 | 95% | 5g |

$765.00 | 2023-08-31 | |

| Aaron | AR0045N1-250mg |

5-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one |

89660-20-8 | 95% | 250mg |

$452.00 | 2024-07-18 |

5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 18 h, rt → 80 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 18 h, rt → 80 °C

リファレンス

- Optimization of Novel Aza-benzimidazolone mGluR2 PAMs with Respect to LLE and PK Properties and Mitigation of CYP TDI, ACS Medicinal Chemistry Letters, 2016, 7(3), 312-317

5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one Raw materials

5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one Preparation Products

5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

89660-20-8 (5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one) 関連製品

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89660-20-8)5-Chloro-3-methyl-1H-imidazo4,5-bpyridin-2(3H)-one

清らかである:99%

はかる:5g

価格 ($):1214.0